N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine
Description
N²-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine (CAS: 765937-96-0) is a chemically modified derivative of L-ornithine, featuring a tert-butoxycarbonyl (Boc) protecting group at the N² position and a difluoromethyl (-CF₂H) substituent at the 2-position of the amino acid backbone . This compound is structurally related to eflornithine (DFMO), a well-known antiparasitic and antitumor agent, but distinguishes itself through the addition of the Boc group, which enhances stability during synthetic processes and modulates physicochemical properties such as solubility and metabolic resistance . The difluoromethyl group, a hallmark of fluorinated drug design, introduces steric and electronic effects that can influence binding interactions and bioavailability .
Properties
CAS No. |
765937-96-0 |
|---|---|
Molecular Formula |
C11H20F2N2O4 |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
(2S)-5-amino-2-(difluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H20F2N2O4/c1-10(2,3)19-9(18)15-11(7(12)13,8(16)17)5-4-6-14/h7H,4-6,14H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
InChI Key |
QXCUEJMERICJSF-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](CCCN)(C(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)(C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection via Carbamoylation
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
Schiff Base Intermediate Formation
To avoid side reactions during difluoromethylation, the δ-amino group is often protected as a Schiff base. A common approach involves condensing L-ornithine with benzaldehyde or substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) to form a dibenzaldimine intermediate. This stabilizes the molecule and directs regioselective functionalization at C₂.
Difluoromethylation Techniques
Traditional Chlorodifluoromethane (HCFC-22) Route
Early methods employed HCFC-22 (ClCF₂H), a potent ozone-depleting substance, for difluoromethylation:
Modern Fluoroform (CHF₃)-Based Methods
Recent patents emphasize CHF₃ as a greener alternative:
- Continuous Flow Synthesis :
- Batch Process Optimization :
Deprotection and Final Product Isolation
Acidic Hydrolysis
The dibenzaldimine group is cleaved using concentrated HCl (6–12 N) under reflux or microwave irradiation (150°C, 45 min). Subsequent Boc deprotection is unnecessary if the Boc group remains stable under these conditions.
Purification Techniques
- Ion Exchange Chromatography : Aqueous solutions of the crude product are passed through sulfonic acid resins (e.g., Dowex 50WX2) to isolate the zwitterionic form.
- Crystallization : The hydrochloride salt is precipitated by adding ethanol/water mixtures, yielding >95% purity.
Comparative Analysis of Key Methods
| Parameter | HCFC-22 Method | CHF₃ Batch | CHF₃ Continuous Flow |
|---|---|---|---|
| Yield | 37–40% | 75% | 85% |
| Reaction Time | 3–16 h | 4 h | 23 min |
| Environmental Impact | High (ODS) | Low | Low |
| Scalability | Limited | Moderate | High |
Industrial-Scale Considerations
Cost Efficiency
Regulatory Compliance
- Methods using CHF₃ align with EU REACH and U.S. EPA guidelines, avoiding restrictions on HCFC-22.
Chemical Reactions Analysis
Key Reaction Steps:
-
Schiff Base Formation :
Glycine ethyl ester hydrochloride (8a ) reacts with benzaldehyde in acetonitrile (ACN) and triethylamine (TEA) to form 2-benzylideneamino glycine ethyl ester (8b ) . -
Cyanide Addition :
Intermediate 8b undergoes nucleophilic addition with acrylonitrile in the presence of K₂CO₃ and triethylbenzylammonium chloride, yielding ethyl 2-benzylideneamino-4-cyanobutyrate (8c ) . -
Difluoromethylation :
8c reacts with chlorodifluoromethane and lithium tert-butoxide in tetrahydrofuran (THF) at 40°C to introduce the difluoromethyl group, producing ethyl-2-benzylideneamino-2-difluoromethyl-4-cyanobutyrate (8d ) . -
Deprotection :
Hydrogenation with H₂ and Pd/C removes the benzylidene protecting group, yielding DFMO (8 ) .
Critical Functional Groups:
-
Difluoromethyl Group : Imparts irreversible inhibition of ornithine decarboxylase (ODC) by forming a covalent adduct with the enzyme’s pyridoxal phosphate cofactor .
-
tert-Butoxycarbonyl (Boc) Protection : Ensures selective reactivity during synthesis by shielding the α-amino group .
Reaction Yields and Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Benzaldehyde, ACN, TEA | 85% | |
| 2 | Acrylonitrile, K₂CO₃ | 78% | |
| 3 | ClCF₂H, LiOtBu, THF | 65% | |
| 4 | H₂, Pd/C | 90% |
Biological Activity and Stability
DFMO’s reactivity directly correlates with its biological function:
-
ODC Inhibition : Irreversibly inhibits ODC (Ki = 3.9 ± 1.0 mM in HT-29 cells), depleting polyamines like putrescine and spermidine .
-
pH Sensitivity : Optimal inhibitory activity occurs at neutral pH, with reduced efficacy under acidic conditions .
-
Metabolic Stability : The Boc group enhances metabolic stability, prolonging its half-life in vivo .
Comparative Analysis with Analogues
DFMO’s difluoromethyl group distinguishes it from other ornithine derivatives:
| Compound | Key Modification | ODC Inhibition (Ki) | Reference |
|---|---|---|---|
| DFMO (8 ) | Difluoromethyl | 3.9 ± 1.0 mM | |
| Nor-NOHA (5 ) | Hydroxyguanidine | 0.1–10 µM | |
| AHPA (6 ) | Oxime moiety | 15 µM |
Industrial and Clinical Relevance
Scientific Research Applications
Arginase Inhibition
Arginase inhibitors have gained prominence due to their potential to modulate immune responses and inhibit tumor growth. N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine has been studied for its ability to inhibit both arginase-1 and arginase-2, which are involved in the conversion of L-arginine to L-ornithine and urea. This inhibition can lead to increased levels of L-arginine, which is crucial for T cell function and overall immune response.
Table 1: Inhibition Potency of this compound
| Enzyme | IC₅₀ (µM) |
|---|---|
| Arginase-1 | 0.047 |
| Arginase-2 | 51 |
The compound demonstrated a significant inhibitory effect on arginase activity, indicating its potential as a therapeutic agent in cancer treatment by enhancing immune responses against tumors .
Cancer Therapy
Recent studies have indicated that this compound can enhance the efficacy of cancer therapies by modulating the tumor microenvironment. By inhibiting arginase, it can increase the availability of L-arginine, which is essential for the proliferation and activation of T cells. This mechanism has been linked to improved outcomes in preclinical models of cancer .
Case Study: OATD-02
OATD-02, a compound related to this compound, showed superior antitumor activity compared to other arginase inhibitors by targeting both extracellular arginase and cellular forms overexpressed in tumors. This dual action may provide insights into developing more effective therapies utilizing this compound .
Antiviral Applications
Emerging research suggests that this compound may have antiviral properties. A study highlighted its potential role in inhibiting viral replication through modulation of host cellular pathways that are critical for viral life cycles . This opens avenues for further exploration in antiviral drug development.
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from L-ornithine, where the tert-butoxycarbonyl (Boc) group serves as a protecting group during chemical reactions. The incorporation of the difluoromethyl group enhances its pharmacological properties, making it a valuable candidate for further development.
Table 2: Synthetic Pathway Overview
| Step | Description |
|---|---|
| 1 | Protection of L-ornithine with Boc group |
| 2 | Introduction of difluoromethyl group |
| 3 | Deprotection and purification |
Mechanism of Action
The mechanism of action of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. The difluoromethyl group can influence the compound’s reactivity and stability, potentially affecting its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of N²-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine, highlighting differences in substituents, molecular properties, and applications:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorination generally enhances resistance to oxidative metabolism, while the Boc group may slow enzymatic degradation of the amine group .
- Crystallinity: DFMO derivatives, including the Boc-protected compound, often form stable crystalline structures, as seen in related compounds like catena-[(5-ammonio-2-(difluoromethyl)norvalinato)-Cu complexes .
Biological Activity
Overview
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine, commonly referred to as DFMO (Eflornithine), is a fluorinated derivative of ornithine that has garnered significant attention due to its biological activity, particularly as an irreversible inhibitor of ornithine decarboxylase (ODC). This compound plays a crucial role in polyamine biosynthesis, which is vital for cell growth and differentiation. The inhibition of ODC by DFMO has been linked to various therapeutic applications, including cancer treatment and antiparasitic activity.
- Molecular Formula : C₆H₁₂F₂N₂O₂·HCl
- Molecular Weight : 218.63 g/mol
- CAS Number : 68278-23-9
- Solubility : Soluble in water up to 75 mM
DFMO acts as an irreversible inhibitor of ODC, leading to a decrease in polyamine levels, which are essential for cellular functions. The compound's mechanism involves binding to the active site of ODC, thereby preventing the conversion of ornithine to putrescine, a precursor for polyamines such as spermidine and spermine. This inhibition can trigger apoptosis in cancer cells and has shown potential in reversing aberrant gene silencing associated with tumor suppressor genes when combined with other agents .
Biological Activities
-
Anticancer Activity :
- DFMO has been studied for its potential as a chemopreventive agent against various cancers. It induces apoptosis in cancer cells by disrupting polyamine synthesis, which is often upregulated in malignant cells.
- In studies involving animal models, DFMO demonstrated significant tumor growth inhibition in colon and skin cancers .
- Antiparasitic Effects :
- Neuroprotective Properties :
Case Study 1: Cancer Prevention
A clinical trial involving patients at high risk for colorectal cancer found that those treated with DFMO had a significantly reduced incidence of adenomatous polyps compared to the control group. The study highlighted the compound's potential as a preventive therapy in oncology .
Case Study 2: Treatment of African Sleeping Sickness
In a cohort study, patients with late-stage Trypanosoma brucei gambiense infections were treated with DFMO, resulting in improved survival rates and reduced parasitemia levels. The study emphasized the drug's role as a first-line treatment option for this neglected tropical disease .
Comparative Efficacy Table
| Compound | Target Enzyme | Biological Activity | Clinical Application |
|---|---|---|---|
| N~2~-(tert-Butoxycarbonyl)-L-ornithine (DFMO) | Ornithine Decarboxylase | Anticancer, Antiparasitic | Cancer prevention, Sleeping sickness treatment |
| Eflornithine (DFMO Hydrochloride) | Ornithine Decarboxylase | Similar to DFMO | Same as above |
| Other ODC Inhibitors | Ornithine Decarboxylase | Variable efficacy | Various cancers |
Q & A
Q. What is the synthetic pathway for N²-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine, and how is its purity optimized?
The synthesis typically involves sequential protection and functionalization steps. First, the α-amino group of L-ornithine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or Et₃N). The difluoromethyl group is introduced via nucleophilic substitution or radical-mediated fluorination at the β-position. Critical purification steps include ion-exchange chromatography to separate unreacted starting materials and reverse-phase HPLC to isolate the Boc-protected product. Yield optimization often requires controlling reaction pH and temperature to minimize side reactions like over-fluorination or Boc-deprotection .
Q. Why is the tert-butoxycarbonyl (Boc) group used in this compound, and how is it removed during downstream applications?
The Boc group protects the α-amino group during synthesis to prevent unwanted side reactions (e.g., acylation or oxidation). It is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting the difluoromethyl substituent. This orthogonal protection strategy is critical for peptide synthesis or further functionalization of the ornithine backbone .
Advanced Research Questions
Q. How does the difluoromethyl group impact the compound’s stability and reactivity compared to non-fluorinated or trifluoromethyl analogs?
The difluoromethyl (–CF₂H) group enhances metabolic stability by resisting enzymatic oxidation more effectively than –CH₃ or –CHF₂ groups. However, its electron-withdrawing nature can reduce nucleophilicity at adjacent carbons, requiring tailored reaction conditions (e.g., elevated temperatures for alkylation). Comparative studies with trifluoromethyl analogs show that –CF₂H provides a balance between lipophilicity and hydrogen-bonding potential, influencing binding affinity in enzyme inhibition assays .
Q. What analytical methods resolve discrepancies in enantiomeric purity for Boc-protected difluoromethyl ornithine derivatives?
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) is recommended for separating enantiomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy can confirm stereochemistry by analyzing spatial interactions between the difluoromethyl group and adjacent protons. Mass spectrometry (HRMS) paired with ion-mobility separation helps distinguish diastereomers that co-elute in standard chromatographic setups .
Q. In enzyme inhibition studies, how does this compound’s mechanism differ from DL-α-difluoromethylornithine (DFMO)?
Unlike DFMO, which irreversibly inhibits ornithine decarboxylase (ODC) via covalent binding, the Boc-protected derivative acts as a reversible inhibitor due to steric hindrance from the bulky tert-butoxycarbonyl group. This reversibility allows for dose-dependent modulation of polyamine biosynthesis in cell culture models. Additionally, the difluoromethyl group’s electronegativity alters the compound’s interaction with ODC’s pyridoxal phosphate cofactor, as shown in kinetic assays and X-ray crystallography studies .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
Key strategies include:
- Using anhydrous solvents to prevent hydrolysis of the Boc group.
- Slow addition of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize over-fluorination.
- Post-reaction quenching with aqueous bicarbonate to neutralize acidic byproducts.
- Monitoring reaction progress via ¹⁹F NMR to detect intermediates like gem-difluoro species early .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s cellular uptake and intracellular deprotection?
- Uptake: Use radiolabeled (¹⁴C or ³H) versions of the compound in cell lines, followed by scintillation counting or autoradiography.
- Deprotection: Intracellular Boc removal can be tracked via LC-MS/MS to detect free ornithine and fluorinated metabolites.
- Controls: Include DFMO and Boc-protected non-fluorinated ornithine to differentiate transport mechanisms from enzymatic processing .
Q. What computational tools predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to model binding modes with ODC or arginase. Density Functional Theory (DFT) calculations (Gaussian 16) assess the electronic effects of the difluoromethyl group on transition-state stabilization. These models guide mutagenesis studies to validate predicted interaction sites .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?
Discrepancies arise from variations in pH and counterion effects. For example:
- The free base form is lipid-soluble (logP ~1.2) but precipitates in neutral buffers.
- Hydrochloride salts improve aqueous solubility (≥50 mg/mL at pH 4–5). Validate solubility claims via nephelometry or dynamic light scattering (DLS) under physiologically relevant conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
